molecular formula C16H32O B11942656 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal

13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal

Cat. No.: B11942656
M. Wt: 249.48 g/mol
InChI Key: NIOYUNMRJMEDGI-YNSOAAEFSA-N
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Description

13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal is a deuterated analog of hexadecanal, a long-chain aldehyde. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal typically involves the selective deuteration of hexadecanal. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods

Industrial production of deuterated compounds like this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation reactions where the aldehyde group can be substituted with halogens using reagents like phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: PBr3 in anhydrous conditions.

Major Products

    Oxidation: Hexadecanoic acid.

    Reduction: Hexadecanol.

    Substitution: 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecyl bromide.

Scientific Research Applications

13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.

    Biology: Employed in metabolic studies to trace lipid biosynthesis and degradation pathways.

    Medicine: Investigated for its potential in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated materials for NMR spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism by which 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal exerts its effects is primarily through its interaction with enzymes and receptors. The deuterium atoms can influence the rate of enzymatic reactions by altering the kinetic isotope effect. This can lead to changes in the metabolic pathways and the overall biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanal: The non-deuterated analog of 13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanal.

    13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanoic acid: The deuterated analog of hexadecanoic acid.

    13,13,14,14,15,15,16,16,16-Nonadeuteriohexadecanol: The deuterated analog of hexadecanol.

Uniqueness

This compound is unique due to its high degree of deuteration, which imparts distinct physical and chemical properties. These properties make it valuable for studying isotope effects and for applications in various scientific fields.

Properties

Molecular Formula

C16H32O

Molecular Weight

249.48 g/mol

IUPAC Name

13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanal

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h16H,2-15H2,1H3/i1D3,2D2,3D2,4D2

InChI Key

NIOYUNMRJMEDGI-YNSOAAEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC=O

Canonical SMILES

CCCCCCCCCCCCCCCC=O

Origin of Product

United States

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